molecular formula C11H22 B14594894 2,6-Dimethyl-4-methylideneoctane CAS No. 61063-92-1

2,6-Dimethyl-4-methylideneoctane

Cat. No.: B14594894
CAS No.: 61063-92-1
M. Wt: 154.29 g/mol
InChI Key: FCBQFJZCLRLYQT-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-methylideneoctane is a branched unsaturated hydrocarbon with the molecular formula C₁₁H₂₀. Its IUPAC name denotes an octane backbone substituted with methyl groups at positions 2 and 6 and a methylidene group (=CH₂) at position 4. This structure confers unique steric and electronic properties, influencing its physical behavior and reactivity. The compound’s unsaturated nature (due to the methylidene group) makes it relevant in polymerization and addition reactions, though specific industrial applications remain understudied .

Properties

CAS No.

61063-92-1

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

2,6-dimethyl-4-methylideneoctane

InChI

InChI=1S/C11H22/c1-6-10(4)8-11(5)7-9(2)3/h9-10H,5-8H2,1-4H3

InChI Key

FCBQFJZCLRLYQT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(=C)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-methylideneoctane can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylheptane with a suitable alkylating agent under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes, such as the use of zeolite catalysts, to achieve high yields and selectivity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-methylideneoctane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.

    Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can yield the saturated hydrocarbon.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur at the double bond or methyl groups, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Chlorine or bromine gas in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Alcohols or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,6-Dimethyl-4-methylideneoctane has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-methylideneoctane involves its interaction with molecular targets, such as enzymes or receptors. The double bond in the compound allows it to participate in various chemical reactions, including addition and substitution reactions, which can modulate its biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Research Findings

  • Steric Effects : Methyl groups in this compound hinder electrophilic additions at the alkene, slowing reaction kinetics compared to less-branched analogues .

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